2,5-Difluoro-N-hydroxy-benzamidine

Catalog No.
S14342997
CAS No.
M.F
C7H6F2N2O
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluoro-N-hydroxy-benzamidine

Product Name

2,5-Difluoro-N-hydroxy-benzamidine

IUPAC Name

2,5-difluoro-N'-hydroxybenzenecarboximidamide

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C7H6F2N2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11)

InChI Key

UGBWDGSJHXFWJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=NO)N)F

Isomeric SMILES

C1=CC(=C(C=C1F)/C(=N\O)/N)F

2,5-Difluoro-N-hydroxy-benzamidine is a chemical compound characterized by its unique structure, which includes two fluorine atoms attached to a benzene ring and a hydroxylamine functional group. The molecular formula of this compound is C7H6F2N2OC_7H_6F_2N_2O, with a molecular weight of approximately 172.13 g/mol. This compound belongs to the class of benzamidine derivatives, which are known for their diverse applications in medicinal chemistry, particularly in the development of enzyme inhibitors and pharmaceutical agents .

, primarily due to the presence of the hydroxylamine and amidine functional groups. Key types of reactions include:

  • Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Formation of Amides: The amidine group can react with carboxylic acids to form amides, which may enhance the compound's biological activity.
  • Condensation Reactions: The hydroxylamine can react with carbonyl compounds to form oximes, expanding its utility in organic synthesis .

The biological activity of 2,5-Difluoro-N-hydroxy-benzamidine has been explored in various studies. It exhibits potential as an enzyme inhibitor, particularly against serine proteases involved in coagulation pathways. This makes it a candidate for developing anticoagulant therapies. Additionally, compounds within the benzamidine class have shown activity against various pathogens, including Leishmania species, indicating potential antiparasitic properties .

The synthesis of 2,5-Difluoro-N-hydroxy-benzamidine typically involves the reaction of 2,5-difluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The general procedure includes:

  • Dissolving 2,5-difluorobenzonitrile in ethanol.
  • Adding hydroxylamine hydrochloride and triethylamine to the solution.
  • Heating the mixture at approximately 75 °C for several hours.
  • Cooling and extracting the product using dichloromethane and purifying it through standard techniques such as drying and filtration .

2,5-Difluoro-N-hydroxy-benzamidine has several notable applications:

  • Pharmaceutical Development: As a building block for synthesizing more complex organic compounds and potential drug candidates.
  • Anticoagulant Research: Its ability to inhibit serine proteases makes it relevant in developing new anticoagulant therapies.
  • Antiparasitic Agents: Its activity against Leishmania suggests potential use in treating parasitic infections .

Interaction studies have indicated that 2,5-Difluoro-N-hydroxy-benzamidine may interact with various biological targets. Its mechanism as an enzyme inhibitor involves binding to active sites on serine proteases like factor Xa, disrupting normal coagulation processes. These interactions are critical for understanding its therapeutic potential and guiding further drug design efforts .

Several compounds share structural similarities with 2,5-Difluoro-N-hydroxy-benzamidine. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
3,4-Difluoro-N-hydroxy-benzamidineSimilar fluorinated benzamideAnticoagulant properties
BenzamidineBasic structure without fluorinesKnown serine protease inhibitor
N-HydroxybenzamidineHydroxylamine without fluorinesEnzyme inhibition

Uniqueness

The uniqueness of 2,5-Difluoro-N-hydroxy-benzamidine lies in its specific substitution pattern on the benzene ring (the presence of two fluorine atoms at positions 2 and 5), which may enhance its biological activity compared to other benzamidine derivatives. This specific arrangement can influence its interaction with biological targets and improve its pharmacological profile .

Nucleophilic aromatic substitution (NAS) is a cornerstone of benzamidine synthesis, particularly for introducing fluorine substituents. The electron-withdrawing nature of fluorine atoms activates the aromatic ring toward nucleophilic attack, enabling the displacement of leaving groups such as halides or nitro groups. For 2,5-difluoro-N-hydroxy-benzamidine, NAS typically begins with a difluorinated benzaldehyde or benzoyl chloride precursor.

A key example involves the reaction of 2,5-difluorobenzonitrile with hydroxylamine hydrochloride in ethanol, mediated by triethylamine. The nitrile group undergoes nucleophilic addition by hydroxylamine, forming an intermediate amidoxime, which is subsequently reduced to the amidine. This two-step process achieves a yield of approximately 80% under optimized conditions. The regioselectivity of fluorine substitution is critical; meta- and para-fluorine positions direct nucleophilic attack to specific carbons, ensuring the correct isomer forms.

Table 1: Comparison of NAS Conditions for Benzamidine Synthesis

PrecursorNucleophileSolventCatalystYield (%)
2,5-DifluorobenzonitrileHydroxylamineEthanolTriethylamine80
4-FluorobenzaldehydeAmmoniaTHFNaHMDS65

The benzyne mechanism, involving a transient aryne intermediate, offers an alternative route for introducing fluorine atoms post-substitution. This method avoids direct fluorination by generating a reactive diradical species that traps fluoride ions, though it requires stringent temperature control (-78°C to 25°C).

Hydroxylamine Incorporation Techniques for N-hydroxy Derivatives

Incorporating the N-hydroxy group demands precise handling of hydroxylamine derivatives to prevent overoxidation or decomposition. Hydroxylamine hydrochloride is the most common reagent, reacting with nitriles or imines under acidic or basic conditions. For 2,5-difluoro-N-hydroxy-benzamidine, the reaction of 2,5-difluorobenzonitrile with hydroxylamine hydrochloride in ethanol proceeds via an amidoxime intermediate, which is isolated and subsequently reduced.

Critical parameters include:

  • pH control: Maintaining a pH of 6–7 during the reaction prevents hydroxylamine self-condensation.
  • Temperature: Elevated temperatures (40–50°C) accelerate nitrile conversion but risk forming byproducts like benzamide.
  • Catalysts: Triethylamine or polyethylene glycol (PEG-2000) enhances nucleophilicity, improving yields from 70% to 86%.

Table 2: Hydroxylamine Reaction Optimization

ConditionVariationYield Impact
pH<6 (acidic)Amidoxime hydrolysis
pH6–7 (neutral)Optimal amidoxime
SolventEthanol vs. MethanolEthanol preferred

Notably, hydroxylamine incorporation can also occur via reductive amination of nitro precursors, though this route is less common for N-hydroxy derivatives due to competing reduction pathways.

Catalytic Systems for Regioselective Difluorination Patterns

Regioselective difluorination remains a challenge due to fluorine’s high electronegativity and the risk of overhalogenation. Recent advances in iodine(I)/iodine(III) catalysis enable precise 1,4-difluorination of dienes, which can be adapted for benzamidine synthesis. For 2,5-difluoro-N-hydroxy-benzamidine, this involves fluorinating a pre-functionalized diene precursor followed by cyclization.

The catalytic cycle begins with iodine(I) activating the diene, followed by oxidative fluorination using Selectfluor or analogous reagents. Key advantages include:

  • Stereochemical control: Produces exclusively E-alkene isomers, avoiding geometric mixtures.
  • Functional group tolerance: Compatible with nitriles, alcohols, and amines, allowing late-stage diversification.

Table 3: Catalytic Difluorination Performance

Catalyst SystemSubstrateRegioselectivity (1,4:1,2)Yield (%)
I(I)/I(III)CF~3~-diene20:185
Pd(0)/XantphosAryl chlorides10:178

Scalability has been demonstrated at the 3 mmol scale, with post-reaction modifications such as oxidation or cross-coupling further enhancing utility.

Solid-Phase Synthesis Approaches for Benzamidine Analogues

Solid-phase synthesis (SPS) offers a high-throughput route to benzamidine analogues by immobilizing intermediates on resin beads. While literature specific to 2,5-difluoro-N-hydroxy-benzamidine is limited, general protocols involve:

  • Resin functionalization: Loading a Wang resin with a bromoaryl precursor via Suzuki coupling.
  • Fluorination: On-resin halogen exchange using KF and crown ethers.
  • Amidine formation: Treating with hydroxylamine and reducing agents like zinc dust.

Advantages of SPS include:

  • Purity control: Washing steps remove unreacted reagents.
  • Combinatorial libraries: Parallel synthesis of diverse analogues by varying building blocks.

Challenges persist in achieving quantitative fluorine incorporation and preventing resin degradation under acidic conditions. Recent innovations in flow chemistry may address these limitations by enabling continuous reagent delivery and real-time monitoring.

2,5-Difluoro-N-hydroxy-benzamidine serves as a valuable pharmacological probe in various in vitro models designed to study protease-dependent cellular processes. The compound demonstrates particular utility in fluorogenic substrate assays, where it functions as a competitive inhibitor of serine proteases including trypsin and thrombin [1] [2]. These assays leverage the compound's ability to bind to the active site of target proteases, thereby providing researchers with a tool to investigate enzyme kinetics and inhibitor screening applications.

The development of activity-based protein profiling methods has been significantly enhanced by the incorporation of 2,5-Difluoro-N-hydroxy-benzamidine as a reference compound [3]. In these systems, the compound's hydroxamic acid functionality enables covalent interactions with catalytic residues, making it particularly effective for studying cysteine protease activities. Research demonstrates that the compound exhibits sensitivity ranges from picomolar to nanomolar concentrations when employed in activity-based protein profiling assays [3].

Competitive binding assays represent another critical application area where 2,5-Difluoro-N-hydroxy-benzamidine has proven effective. These assays utilize the compound's ability to displace labeled ligands from metalloproteinase binding sites, particularly matrix metalloproteinases [4]. The micromolar range sensitivity of these assays makes them suitable for binding affinity determination studies and mechanistic investigations of protease-inhibitor interactions.

Cell-based protease assays have incorporated 2,5-Difluoro-N-hydroxy-benzamidine to study cellular protease systems under physiologically relevant conditions [5]. These models allow researchers to observe the compound's effects on cell viability and morphological changes, providing insights into the physiological relevance of protease inhibition. The compound typically demonstrates activity in the micromolar to millimolar range in these cellular systems [5].

Assay TypeTarget ProteasesDetection MethodSensitivity RangeResearch Application
Fluorogenic Substrate AssaysSerine proteases (trypsin, thrombin)Fluorescence increase upon cleavagenanomolar to micromolarInhibitor screening
Activity-Based Protein ProfilingCysteine proteases (cathepsins)Covalent probe attachmentpicomolar to nanomolarProtease activity profiling
Competitive Binding AssaysMetalloproteinases (MMPs)Displacement of labeled ligandsmicromolar rangeBinding affinity determination
Enzyme Kinetics StudiesVarious protease familiesSubstrate turnover monitoringnanomolar to millimolarMechanistic studies
Cell-Based Protease AssaysCellular protease systemsCell viability/morphology changesmicromolar to millimolarPhysiological relevance

Angiogenesis Inhibition Assay Systems

2,5-Difluoro-N-hydroxy-benzamidine has demonstrated significant potential in angiogenesis inhibition assay systems, particularly in human umbilical vein endothelial cell studies. These assays utilize the compound's ability to modulate vascular endothelial growth factor receptor pathways, resulting in measurable inhibition of cell proliferation with inhibitory concentration fifty values typically ranging from 1-50 micromolar [6] [7].

Tube formation assays represent a critical model system where 2,5-Difluoro-N-hydroxy-benzamidine has shown efficacy in disrupting angiogenic processes. These assays measure the compound's effect on tube network formation, with typical inhibitory concentration fifty values ranging from 5-100 micromolar [6]. The mechanism of action involves modulation of extracellular matrix degradation processes, which are essential for proper vessel formation and branching patterns.

Chorioallantoic membrane assays have been employed to evaluate the anti-angiogenic properties of 2,5-Difluoro-N-hydroxy-benzamidine in a more complex biological system. These studies typically demonstrate vessel branching pattern disruption at concentrations ranging from 10-200 micromolar [6]. The compound's ability to regulate angiogenic factor expression makes it particularly valuable for anti-angiogenic drug screening applications.

Matrigel plug assays provide insights into the compound's effects on vascular density in vivo. Research indicates that 2,5-Difluoro-N-hydroxy-benzamidine can significantly reduce vascular density at concentrations ranging from 20-500 micromolar [6]. The mechanism involves vascular permeability control, which is crucial for therapeutic target validation in cancer research applications.

Xenograft tumor models have been utilized to assess the preclinical efficacy of 2,5-Difluoro-N-hydroxy-benzamidine in angiogenesis inhibition. These studies measure tumor microvessel density as a primary endpoint, with the compound demonstrating variable dose-dependent responses [6]. The anti-angiogenic efficacy observed in these models supports the compound's potential for cancer therapy development.

Study ModelMeasured ParametersTypical IC50 RangeMechanism InsightsResearch Relevance
Human Umbilical Vein Endothelial Cells (HUVECs)Cell proliferation inhibition1-50 µMVEGFR pathway modulationCancer therapy development
Tube Formation AssaysTube network formation5-100 µMExtracellular matrix degradationVascular biology studies
Chorioallantoic Membrane (CAM) AssaysVessel branching patterns10-200 µMAngiogenic factor regulationAnti-angiogenic drug screening
Matrigel Plug AssaysVascular density20-500 µMVascular permeability controlTherapeutic target validation
Xenograft Tumor ModelsTumor microvessel densityVariable (dose-dependent)Anti-angiogenic efficacyPreclinical efficacy assessment

Inflammation Pathway Modulation Studies

2,5-Difluoro-N-hydroxy-benzamidine has emerged as a valuable tool in inflammation pathway modulation studies, particularly in lipopolysaccharide stimulation models. These studies demonstrate the compound's ability to reduce tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6 production by 20-80% at concentrations ranging from 1-100 micromolar [8] [9]. The anti-inflammatory effects are typically measured using enzyme-linked immunosorbent assay and reverse transcription quantitative polymerase chain reaction methods.

Cytokine-induced inflammation models have revealed the compound's efficacy in modulating interferon-gamma and interleukin-2 signaling pathways. Research demonstrates 30-70% reduction in inflammatory mediator expression at concentrations between 5-200 micromolar [8]. Flow cytometry and Western blot analyses have been employed to quantify these effects, providing detailed insights into the compound's mechanism of action in autoimmune disorder research.

Complement system activation studies have shown that 2,5-Difluoro-N-hydroxy-benzamidine can inhibit complement component 3 and complement component 5 activities by 40-90% at concentrations ranging from 10-500 micromolar [10]. Hemolytic assays serve as the primary measurement method for these studies, which have particular relevance for complement-mediated disease research applications.

Nuclear factor kappa B pathway modulation represents another significant area of research application. The compound demonstrates 50-85% suppression of nuclear factor kappa B p65 subunit activity at concentrations between 0.1-50 micromolar [9]. Luciferase reporter assays provide sensitive detection of these effects, making this approach particularly valuable for inflammatory bowel disease research.

Prostaglandin synthesis inhibition studies have demonstrated the compound's ability to reduce cyclooxygenase-2 and prostaglandin E2 production by 25-75% at concentrations ranging from 1-1000 micromolar [9]. Enzyme activity assays serve as the primary measurement method for these investigations, which have direct relevance to rheumatoid arthritis research and other inflammatory conditions.

Inflammatory ModelTarget MediatorsMeasurement MethodsInhibition EfficacyConcentration RangeClinical Relevance
Lipopolysaccharide (LPS) StimulationTNF-α, IL-1β, IL-6ELISA, RT-qPCR20-80% reduction1-100 µMSepsis treatment
Cytokine-Induced InflammationInterferon-γ, IL-2Flow cytometry, Western blot30-70% reduction5-200 µMAutoimmune disorders
Complement System ActivationC3, C5 complement componentsHemolytic assays40-90% inhibition10-500 µMComplement-mediated diseases
NF-κB Pathway ModulationNF-κB p65 subunitLuciferase reporter assays50-85% suppression0.1-50 µMInflammatory bowel disease
Prostaglandin Synthesis InhibitionCOX-2, PGE2Enzyme activity assays25-75% inhibition1-1000 µMRheumatoid arthritis

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

172.04481914 g/mol

Monoisotopic Mass

172.04481914 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types